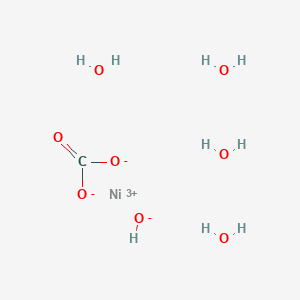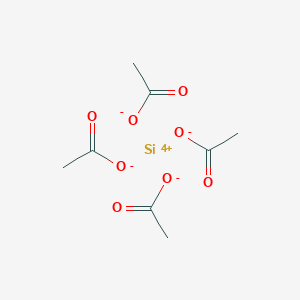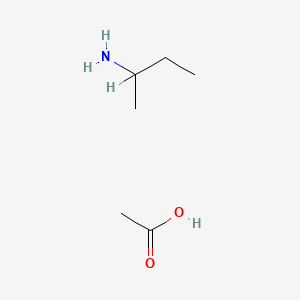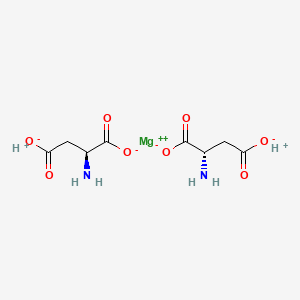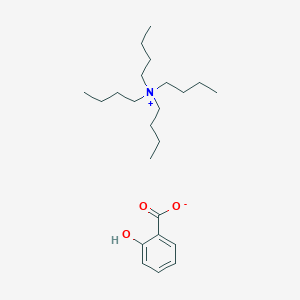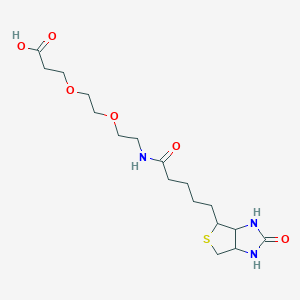
Biotin-PEG2-COOH
描述
Biotin-PEG2-COOH, also known as Biotin-Polyethylene Glycol2-Carboxylic Acid, is a bifunctional reagent that combines the properties of biotin and polyethylene glycol. The biotin moiety allows for strong binding to avidin or streptavidin, while the polyethylene glycol spacer enhances solubility and reduces steric hindrance. The carboxylic acid group enables conjugation to amine-containing molecules, making it a versatile tool in bioconjugation and biomedical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-COOH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) of defined length to form Biotin-PEG.
Carboxylation: The terminal hydroxyl group of PEG is converted to a carboxylic acid group using succinic anhydride or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Types of Reactions:
Amide Bond Formation: The carboxylic acid group of this compound reacts with amine groups to form stable amide bonds. This reaction is commonly facilitated by carbodiimide coupling agents such as N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The carboxylic acid group can also undergo esterification reactions with alcohols in the presence of catalysts like sulfuric acid.
Common Reagents and Conditions:
Carbodiimides (e.g., EDC): Used for amide bond formation.
Sulfuric Acid: Used as a catalyst for esterification reactions.
Succinic Anhydride: Used for carboxylation of PEG.
Major Products:
Amide Conjugates: Formed from reactions with amine-containing molecules.
Esters: Formed from reactions with alcohols.
科学研究应用
Biotin-PEG2-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and purification of proteins, nucleic acids, and other biomolecules through biotin-avidin interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of biosensors, diagnostic assays, and other biotechnological applications
作用机制
The mechanism of action of Biotin-PEG2-COOH involves its ability to form strong non-covalent bonds with avidin or streptavidin through the biotin moiety. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Ka) of approximately 10^15 M^-1. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient bioconjugation. The carboxylic acid group enables covalent attachment to amine-containing molecules, forming stable amide bonds .
相似化合物的比较
Biotin-PEG2-Amine: Similar structure but with an amine group instead of a carboxylic acid group. Used for conjugation to carboxyl-containing molecules.
Biotin-PEG3-COOH: Similar structure with a longer polyethylene glycol spacer, providing greater flexibility and solubility.
Biotin-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for rapid and efficient conjugation to amine groups.
Uniqueness: Biotin-PEG2-COOH is unique due to its bifunctional nature, combining the strong binding affinity of biotin with the solubility and flexibility of polyethylene glycol. The carboxylic acid group allows for versatile conjugation to a wide range of molecules, making it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAIZRTYJIBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


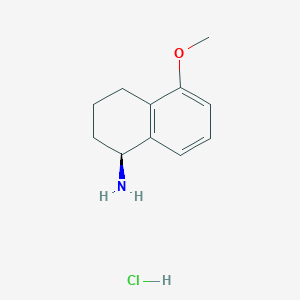
![sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate](/img/structure/B7948643.png)
![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
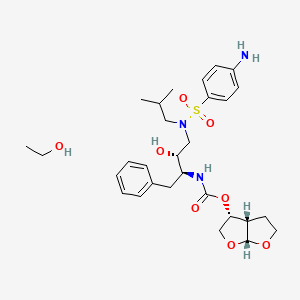
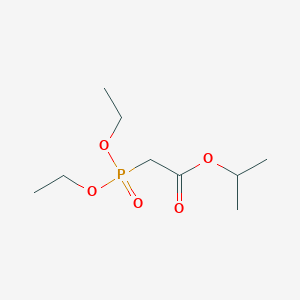
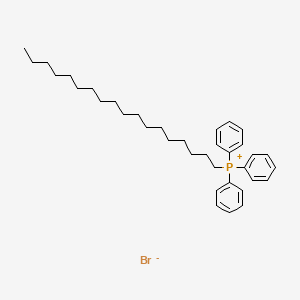
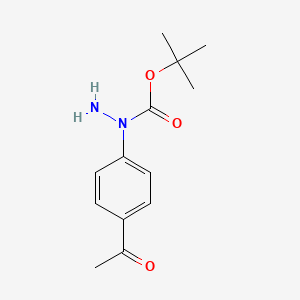
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
